molecular formula C18H16N4O B3012460 5-cyclopropyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 954828-67-2

5-cyclopropyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B3012460
CAS RN: 954828-67-2
M. Wt: 304.353
InChI Key: MTACUZKVYAKIMO-UHFFFAOYSA-N
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Description

The compound 5-cyclopropyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide is a derivative of 1H-1,2,3-triazole, which is a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. The triazole core is a five-membered heterocyclic structure containing three nitrogen atoms, which can be functionalized with various substituents to modulate its properties for specific applications.

Synthesis Analysis

The synthesis of triazole derivatives often involves the use of 1,3-dipolar cycloaddition reactions, as seen in the synthesis of 5-amino-1,2,4-triazoles through the reaction of hydrazonoyl hydrochlorides with carbodiimides . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic strategies could be employed, utilizing cyclopropyl and diphenyl substituents in the reaction scheme.

Molecular Structure Analysis

The molecular structure of triazole derivatives can vary significantly depending on the substituents attached to the triazole ring. For instance, the molecule of 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole shows the triazole ring orthogonal to the cyclopropyl ring, indicating delocalization of π-electron density within the triazole ring . This structural feature could be similar in the compound of interest, with the cyclopropyl and diphenyl groups potentially influencing the overall molecular conformation and electronic distribution.

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions due to the reactivity of the triazole ring and its substituents. The papers provided do not detail specific reactions for this compound, but related compounds have been shown to undergo reactions such as heterocyclization with bifunctional reagents, leading to the formation of new heterocyclic structures . These reactions are important for the diversification of triazole-based compounds in drug discovery and materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure and substituents. For example, the thermal stability of nitrogen-rich energetic compounds like 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole has been measured, showing high decomposition temperatures . While the specific properties of this compound are not provided, similar analyses could be conducted to determine its thermal stability, density, and sensitivity to impact or friction, which are relevant for applications in materials science and pharmacology.

Scientific Research Applications

Synthesis and Structural Analysis

  • Triazole derivatives, including those with cyclopropyl and diphenyl groups, are synthesized through methods such as ruthenium-catalyzed cycloaddition and 1,3-dipolar cycloaddition reactions. These processes are pivotal for generating triazole-based scaffolds used in peptidomimetics and biologically active compounds, showcasing regiocontrolled cycloaddition and the preparation of amino acids for triazole-containing peptides (Ferrini et al., 2015); (Yen et al., 2016).
  • Structural analysis of a similar triazole derivative, "5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide," highlights the molecular geometry, including the orientation of the cyclopropyl and benzene rings, and crystal interactions forming infinite ribbons in the crystal structure, emphasizing the significance of molecular architecture in determining the compound's properties and potential applications (Pokhodylo et al., 2021).

Applications in Scientific Research

  • Triazole derivatives have been explored for their potential in creating new materials, such as in the synthesis of ordered polymers. The direct polycondensation method, involving components like bis(4-nitrophenyl) isophthalate and piperazine, demonstrates the versatility of triazole compounds in polymer science, leading to materials with specific structural orders and potentially unique physical properties (Yu et al., 1999).
  • The chemistry of triazole derivatives extends into the realm of biological activity, with studies investigating their antimicrobial properties. Novel 1H-1,2,3-triazole-4-carboxamides have been synthesized and evaluated against primary pathogens, revealing moderate to good activities against various bacterial and fungal strains, showcasing the potential of triazole derivatives in antimicrobial research (Pokhodylo et al., 2021).

Future Directions

The 1,2,3-triazolyl-4-carboxamide motif, to which this compound belongs, is of great interest in drug discovery, especially in relation to anticancer and anti-microbial research . Future research could focus on exploring its potential in these areas further .

properties

IUPAC Name

5-cyclopropyl-N,1-diphenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O/c23-18(19-14-7-3-1-4-8-14)16-17(13-11-12-13)22(21-20-16)15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTACUZKVYAKIMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(N=NN2C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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